tert-Butyl glycidyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Epoxy Resins

tBGE is a valuable precursor for the synthesis of various epoxy resins. Epoxides readily undergo ring-opening polymerization, forming cross-linked networks with desirable properties like excellent adhesion, chemical resistance, and mechanical strength [1]. By reacting tBGE with curing agents like amines or polyanhydrides, researchers can tailor the properties of the resulting epoxy resins for specific applications, such as coatings, adhesives, and composites [1, 2].

- Sources:

Organic Synthesis and Modification of Biomolecules

The epoxide group in tBGE acts as a reactive site for various organic synthesis reactions. Researchers utilize tBGE for the selective alkylation, glycosylation, and coupling reactions of biomolecules like carbohydrates, proteins, and nucleotides [3, 4]. These modified biomolecules can serve as valuable tools for studying biological processes, drug discovery, and the development of novel bioconjugates for targeted drug delivery [3].

- Sources:

- [3] Jayaprakash, K. N. (2001). Glycosidation of Alcohols and Phenols with tert-Butyl Glycidyl Ether. The Journal of Organic Chemistry, 66(25), 8443-8447.

- [4] Ryu, E.-K., & Chang, S.-K. (2010). Functionalization of Polymeric Biomaterials with Bioactive Molecules for Tissue Engineering Applications. Polymers, 2(3), 479-500.

Ring-Opening Polymerization for Functional Polymers

tBGE can undergo ring-opening polymerization to form various functional polymers with unique properties. The resulting polymers can possess epoxy functionalities, allowing for further post-polymerization modifications and crosslinking [5]. Researchers are exploring the potential of tBGE-derived polymers in applications like drug delivery, biomaterials, and electronic devices [5, 6].

- Sources:

- [5] Li, Y., Shi, L., & Yan, D. (2006). Synthesis and characterization of cationically ring-opening polymerized glycidyl ether of tert-butylhydroquinone. Polymer Journal, 38(11), 1183-1188.

- [6] Wu, G., & Zhou, S. (2012). Functional Polymers for Nanomedicine Applications. Progress in Polymer Science, 37(1), 1-28.

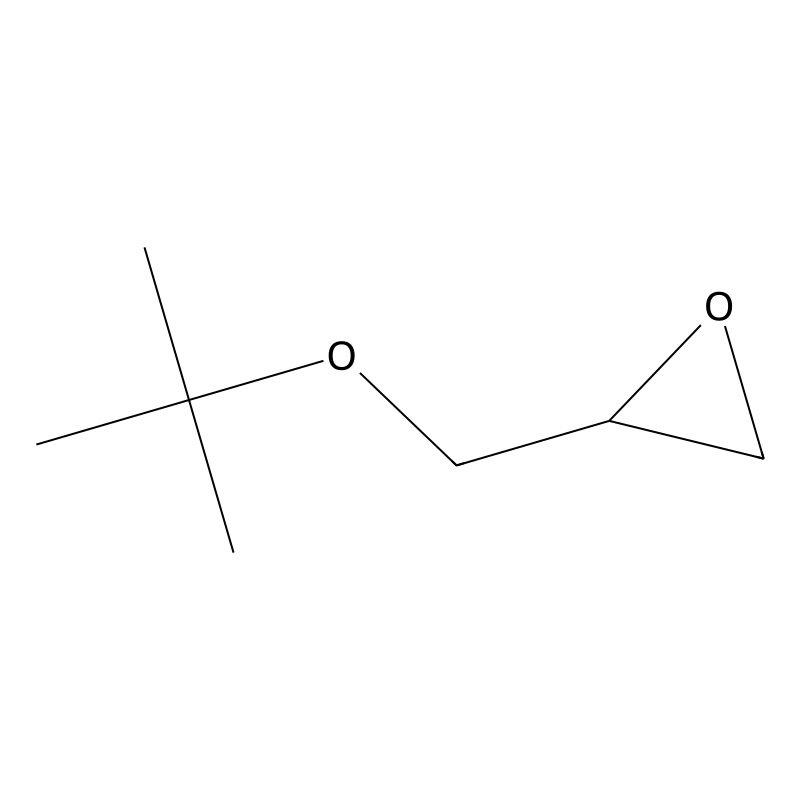

Tert-Butyl glycidyl ether is a synthetic chemical compound classified as an epoxide, with the molecular formula . It appears as a clear, colorless liquid and is known for its highly flammable nature. This compound can react with air and water, forming unstable peroxides when exposed to oxygen, which poses significant fire hazards. Its structure features a tert-butyl group attached to a glycidyl ether, contributing to its unique reactivity profile and physical properties .

- Cationic Polymerization: The compound readily undergoes cationic polymerization when exposed to acids, making it useful in creating polymers and resins.

- Reactivity with Strong Acids: It can form salts with strong acids and addition complexes with Lewis acids, indicating its potential as a base in certain reactions .

- Oxidation: As an ether, it may react violently with strong oxidizing agents, highlighting the need for careful handling .

Industrial Production Methods

Industrial production of tert-butyl glycidyl ether primarily employs large-scale processes that ensure high efficiency and economic viability [1]. The most widely implemented industrial method involves the reaction of epichlorohydrin with tert-butanol in the presence of alkaline catalysts [2]. Commercial manufacturing facilities typically utilize enclosed systems to control reaction parameters and minimize environmental exposure [28].

The industrial process begins with the addition of tert-butanol to epichlorohydrin in controlled stoichiometric ratios [1]. This reaction produces an intermediate chlorohydrin, which subsequently undergoes dehydrochlorination without isolation to yield tert-butyl glycidyl ether [2]. The process operates under carefully controlled temperature and pressure conditions, typically ranging from 65°C to 130°C, depending on the specific catalyst system employed [14] [19].

Phase-transfer catalysis has emerged as a significant industrial approach, utilizing catalysts such as tetramethylammonium chloride to facilitate the reaction between epichlorohydrin and tert-butanol [18]. This method offers advantages in terms of reaction rate and product selectivity, with industrial implementations achieving yields exceeding 85% under optimized conditions [25].

Production volumes for tert-butyl glycidyl ether vary by region, with the majority of registered manufacturing plants located in Europe and the United States [5]. In the European Union, total manufacturing and import volumes are reported to be between 100 and 1000 tonnes per year [5]. United States production volumes between 1998 and 2006 were reported in the range of 1,000,000 to 10,000,000 pounds annually [5].

Laboratory Synthesis Routes

Laboratory synthesis of tert-butyl glycidyl ether typically involves smaller-scale adaptations of industrial processes, with emphasis on reaction optimization and product purity [8]. Standard laboratory procedures utilize glass reaction vessels equipped with reflux condensers and magnetic stirring systems [15].

A common laboratory approach involves dissolving tert-butanol in an appropriate solvent, followed by gradual addition of epichlorohydrin under nitrogen atmosphere [8]. The reaction mixture is maintained at temperatures between 45°C and 65°C, with reaction times varying from 2 to 16 hours depending on the catalyst system [25] [30]. Potassium hydroxide or sodium hydroxide are frequently employed as alkaline catalysts, with molar ratios of base to epichlorohydrin typically maintained at 1:1 [25].

Laboratory-scale synthesis often incorporates purification steps including vacuum distillation and column chromatography [8]. Product purity is typically verified using gas chromatography, with commercial laboratory preparations achieving purities exceeding 96% [8]. Nuclear magnetic resonance spectroscopy is routinely employed to confirm structural integrity, with characteristic chemical shifts observed for the epoxide protons at δ 3.1-3.5 parts per million .

Reaction monitoring in laboratory settings frequently employs analytical techniques such as gas chromatography with flame ionization detection [27]. Internal standards, commonly naphthalene or n-dodecane, are utilized for quantitative analysis of reaction progress and yield determination [27].

Synthesis from Glycerol α-Monohalohydrin and Iso-butylene

The synthesis of tert-butyl glycidyl ether from glycerol α-monohalohydrin and iso-butylene represents a specialized route that has been documented in patent literature [1] [2]. This process involves the initial reaction of iso-butylene with glycerol monohalohydrin to produce a mixture of tert-butyl ethers of the halohydrin [1].

The reaction typically employs glycerol α-monochlorohydrin as the starting material, which reacts with iso-butylene under acidic conditions [1] [2]. Catalyst systems for this transformation include Lewis acids such as boron trifluoride or perchloric acid derivatives [1]. The reaction proceeds through carbocation formation from iso-butylene, followed by nucleophilic attack by the hydroxyl groups of the chlorohydrin [2].

Following the initial etherification, the resulting mixture undergoes alkaline treatment to facilitate ring closure and form the glycidyl ether functionality [1] [2]. Sodium hydroxide or potassium hydroxide solutions are commonly employed for this dehydrochlorination step, with the reaction typically conducted at temperatures between 60°C and 80°C [1].

The process yields a mixture of 1-tert-butyl and 2-tert-butyl glycidyl ethers, with product distribution dependent on reaction conditions and catalyst selection [2]. Separation of the desired isomer is typically achieved through distillation or other purification techniques [2]. This synthetic route offers the advantage of utilizing glycerol-derived feedstocks, which aligns with sustainable chemistry principles [3].

Synthesis from Epichlorohydrin

The synthesis of tert-butyl glycidyl ether from epichlorohydrin represents the most widely studied and commercially implemented approach [5] [14] [18]. This method involves a two-step process consisting of nucleophilic substitution followed by base-catalyzed ring closure [18].

The initial step involves the reaction of epichlorohydrin with tert-butanol under alkaline conditions [14] [18]. The reaction proceeds through nucleophilic attack of the alkoxide ion on the methylene carbon adjacent to the epoxide ring in epichlorohydrin [18]. This opening of the epoxide ring produces an intermediate chlorohydrin ether [18].

Catalyst systems for this transformation include various alkaline hydroxides, with potassium hydroxide demonstrating superior performance compared to sodium hydroxide or lithium hydroxide [25]. The optimal molar ratio of base to epichlorohydrin is typically 1.4:1, while the alcohol to epichlorohydrin ratio is maintained at 15:1 to 30:1 [25] [26].

Temperature optimization studies have revealed that reaction temperatures of 65°C provide optimal balance between reaction rate and product selectivity [25] [26]. At this temperature, maximum yields of tert-butyl glycidyl ether are achieved within 10 minutes, compared to 30 minutes at 45°C or 2 hours at 25°C [25] [26].

The second step involves intramolecular cyclization of the chlorohydrin intermediate to form the glycidyl ether [18]. This base-catalyzed ring closure proceeds through nucleophilic attack of the alkoxide oxygen on the carbon bearing the chlorine substituent, resulting in elimination of hydrogen chloride [18].

Table 1: Reaction Conditions for Tert-Butyl Glycidyl Ether Synthesis from Epichlorohydrin

| Parameter | Optimal Range | Maximum Yield (%) | Reaction Time |

|---|---|---|---|

| Temperature | 65°C | 90-92 | 10 minutes [25] |

| Base:Epichlorohydrin Ratio | 1.4:1 | 90 | 15 minutes [25] |

| Alcohol:Epichlorohydrin Ratio | 30:1 | 61 | 1.5 hours [25] |

| Catalyst (Potassium Hydroxide) | 10 mol% | 85-90 | Variable [19] |

Process Optimization and Scale-up Considerations

Process optimization for tert-butyl glycidyl ether synthesis involves systematic evaluation of multiple reaction parameters to maximize yield and minimize byproduct formation [25] [27]. Key variables include temperature, catalyst concentration, reactant stoichiometry, and reaction time [25].

Temperature optimization studies have demonstrated that reaction rates increase significantly with temperature, but excessive temperatures can lead to increased byproduct formation [21] [25]. The optimal temperature range of 65°C to 70°C provides maximum conversion while maintaining selectivity [22] [25].

Catalyst loading optimization reveals that boron trifluoride-based systems require loadings of 1-7% by weight for effective catalysis [19]. Higher catalyst concentrations accelerate reaction rates but may increase costs and complicate product purification [19]. Phase-transfer catalysts such as tetramethylammonium chloride are effective at loadings of 0.5-1.0% by weight [18].

Scale-up considerations include heat transfer efficiency, mixing effectiveness, and mass transfer limitations . Industrial reactors must accommodate the exothermic nature of the glycidylation reaction while maintaining temperature control [18]. Agitation systems require careful design to ensure adequate mixing of the heterogeneous reaction mixture [30].

Recycling of unreacted intermediates and side products represents a valuable strategy for optimizing yield and reducing waste in large-scale synthesis . Distillation systems are typically employed for product purification and solvent recovery, with vacuum distillation preferred to minimize thermal decomposition [25].

Table 2: Scale-up Parameters for Tert-Butyl Glycidyl Ether Production

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 0.1-1 L | 100 L [30] | >1000 L [5] |

| Temperature Control | ±2°C | ±1°C [30] | ±0.5°C [18] |

| Mixing Speed | 300-500 rpm [15] | 300 rpm [30] | Variable [18] |

| Reaction Time | 2-16 hours [8] | 16 hours [30] | 2-6 hours [22] |

Green Chemistry Approaches

Green chemistry approaches to tert-butyl glycidyl ether synthesis focus on reducing environmental impact through solvent-free conditions, renewable feedstocks, and improved atom economy [15] [29]. Solvent-free polymerization and synthesis methods have demonstrated effectiveness in reducing waste generation [15].

Bio-renewable alcohol feedstocks derived from glycerol represent a sustainable approach to glycidyl ether synthesis [3] [11]. These methods utilize glycerol obtained from biodiesel production as a starting material for the preparation of epichlorohydrin precursors [3]. The transformation of bioglycerol through epichlorohydrin intermediates provides access to tert-butyl glycidyl ether while reducing dependence on petroleum-derived feedstocks [3].

Catalyst development for green synthesis includes the use of immobilized catalysts and recyclable catalyst systems [19]. Activated carbon-supported boron trifluoride catalysts have been developed to facilitate catalyst recovery and reuse [19]. These heterogeneous catalyst systems reduce waste generation and improve process economics [19].

Membrane-assisted batch reactor technology has been investigated for glycerol etherification reactions, demonstrating potential for improved yields and reduced water consumption [10]. Water permselective membranes enable continuous removal of reaction water, shifting equilibrium toward product formation [10].

Energy efficiency improvements include the development of lower-temperature reaction conditions and reduced reaction times [25]. Optimization of reaction parameters has enabled synthesis at temperatures as low as 45°C, reducing energy requirements compared to traditional high-temperature processes [25].

Table 3: Green Chemistry Metrics for Tert-Butyl Glycidyl Ether Synthesis

| Approach | Environmental Benefit | Performance Impact |

|---|---|---|

| Solvent-free conditions | Reduced waste generation [15] | Maintained yields |

| Bio-renewable feedstocks | Reduced carbon footprint [3] | Comparable purity [3] |

| Recyclable catalysts | Reduced catalyst waste [19] | Extended catalyst life [19] |

| Membrane reactors | Reduced water consumption [10] | Improved equilibrium [10] |

| Lower temperature operation | Reduced energy consumption [25] | Maintained selectivity [25] |

Tert-Butyl glycidyl ether finds applications in various fields:

- Polymer Production: It is extensively used in the synthesis of epoxy resins and coatings due to its ability to undergo polymerization.

- Chemical Intermediates: The compound serves as an intermediate in the manufacture of other chemicals, including surfactants and plasticizers.

- Adhesives and Sealants: Its properties make it suitable for use in adhesives and sealants that require strong bonding capabilities .

Tert-butyl glycidyl ether shares similarities with other glycidyl ethers but possesses unique characteristics that set it apart. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butyl glycidyl ether | Similar structure but lacks the tert-butyl group. | |

| Phenyl glycidyl ether | Contains a phenyl group; different reactivity profile. | |

| p-Tert-butylphenyl glycidyl ether | Higher molecular weight; used in specialized applications. | |

| Ethylene glycol diglycidyl ether | Used primarily in coatings; different functional groups. |

Tert-butyl glycidyl ether's unique tert-butyl group enhances its stability and reactivity compared to other glycidyl ethers, making it particularly valuable in industrial applications where specific reactivity is desired .

Molecular Architecture

tBGE possesses the molecular formula C₇H₁₄O₂ and a molecular weight of 130.19 g/mol. Its structure consists of a three-membered epoxide ring (oxirane) bonded to a tert-butoxy group (-OC(CH₃)₃) via a methylene bridge (Figure 1). The IUPAC name, 2-[(tert-butoxy)methyl]oxirane, reflects this arrangement.

Table 1: Key Structural Features

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.19 g/mol | |

| Epoxide Ring Position | Adjacent to tert-butoxy group |

Nomenclature and Synonyms

tBGE is synonymously termed 1-tert-butoxy-2,3-epoxypropane and glycidyl tert-butyl ether. Its CAS registry number, 7665-72-7, ensures unambiguous identification in chemical databases.

Physical Description

XLogP3

Boiling Point

152.0 °C

Flash Point

Density

Melting Point

GHS Hazard Statements

H224 (34.67%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H226 (65.33%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (65.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (34.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (74.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (65.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (72%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (37.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (39.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Oxirane, 2-[(1,1-dimethylethoxy)methyl]-: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.